4-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Overview
Description
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is a chemical compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes a piperidine ring attached to a benzo[1,3]dioxole moiety.
Mechanism of Action
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s suggested that it might influence gaba-ergic neurotransmission in the brain .
Biochemical Pathways
It’s suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Result of Action
The compound has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . It has also exhibited good selectivity between cancer cells and normal cells .
Biochemical Analysis
Biochemical Properties
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with proteins can also affect their function and stability, leading to alterations in cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can cause cell cycle arrest, further inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to induce apoptosis is linked to its interaction with specific proteins involved in cell death pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to the accumulation or depletion of certain metabolites, altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine typically involves the reaction of piperidine with a benzo[1,3]dioxole derivative. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as catalysts, along with cesium carbonate (Cs2CO3) as the base . The reaction conditions often require heating and stirring to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-ylmethyl-piperazine: Another compound with a benzo[1,3]dioxole moiety, studied for its potential pharmacological activities.
Uniqueness
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is unique due to its specific combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHCQZLXBLDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588785 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76672-65-6 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.